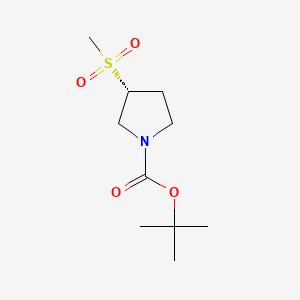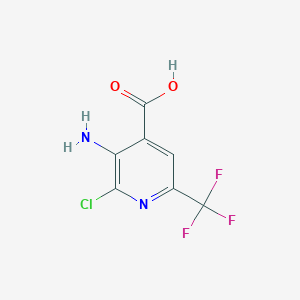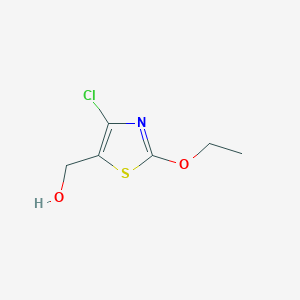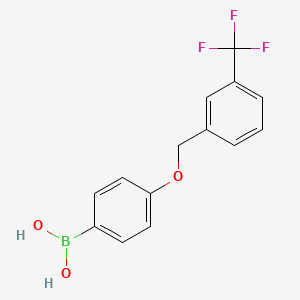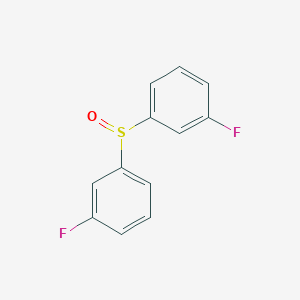![molecular formula C15H19N3O8 B13924710 [(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes acetamido, acetyloxy, and dioxopyrimidinyl groups
Preparation Methods
The synthesis of [(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acylation reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The acetamido and acetyloxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include inhibition of nucleic acid synthesis or modulation of signal transduction pathways .
Comparison with Similar Compounds
[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with similar compounds such as:
[(2R,3R,4R,5S)-3,4-dihydroxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: Differing in the stereochemistry and functional groups.
[(2S,3R,4R,5R)-3-acetamido-4-hydroxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: Lacking the acetyloxy group. These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C15H19N3O8 |
|---|---|
Molecular Weight |
369.33 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H19N3O8/c1-7(19)16-12-10(6-24-8(2)20)26-14(13(12)25-9(3)21)18-5-4-11(22)17-15(18)23/h4-5,10,12-14H,6H2,1-3H3,(H,16,19)(H,17,22,23)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
XXYDPUPVLXVDLM-FMKGYKFTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)COC(=O)C |
Canonical SMILES |
CC(=O)NC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


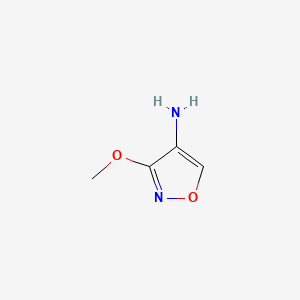
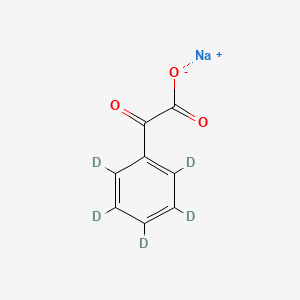
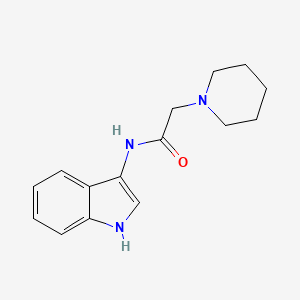
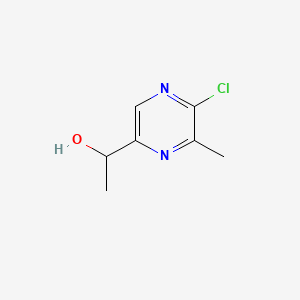

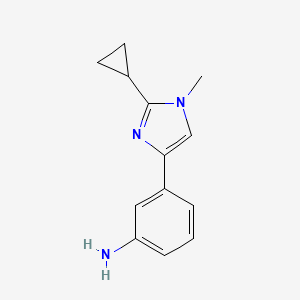
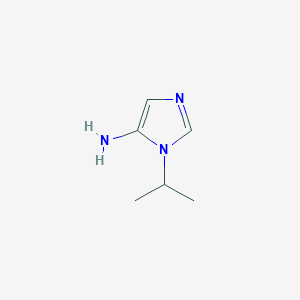
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
